Home > Products > Building Blocks P10251 > 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid - 67123-97-1

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Catalog Number: EVT-1167369
CAS Number: 67123-97-1
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a non-proteinogenic amino acid and a constrained analog of phenylalanine (Phe) [, ]. It serves as a crucial building block in peptide chemistry and medicinal chemistry due to its unique structural characteristics [, ]. Tic is also found as an endogenous compound in the rat brain, particularly the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, suggesting a potential physiological role [].

Future Directions
  • Exploring novel Tic derivatives with enhanced pharmacological activities: Further modifications to the Tic scaffold, including the introduction of new substituents and exploring different stereochemistry, could lead to the development of more potent and selective therapeutic agents [].

  • Investigating the physiological role of endogenous Tic derivatives: Elucidating the function of Tic in the brain could provide insights into neurological processes and potentially uncover new therapeutic targets [].

  • Expanding the applications of Tic in materials science: The unique structural features of Tic make it an attractive candidate for developing functional materials with tailored properties [].

  • Developing new synthetic methodologies for efficient and stereoselective synthesis of Tic derivatives: Exploring innovative synthetic strategies could provide easier access to a wider array of Tic derivatives for various research applications [, , ].

(S)-7-(2-{2-[(E)-2-Cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Compound Description: This compound is a derivative of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid with substitutions at the 2 and 7 positions. It acts as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR) α and γ, exhibiting comparable activity to rosiglitazone on PPARγ. Additionally, it displays inhibitory activity against Protein-Tyrosine Phosphatase 1B (PTP-1B). In vivo studies in mice revealed its hypoglycemic and hypotriglyceridemic effects.

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: KY-021 is another derivative of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, modified at the 2 and 7 positions. It acts as a potent PPARγ agonist, displaying significant activity in human PPARγ. In vivo, it reduces plasma glucose and triglyceride levels in mice and rats, showcasing its potential as an anti-diabetic agent.

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: This compound, 13jE, represents a further modification of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid scaffold, incorporating substitutions at the 2 and 7 positions. It functions as a potent and selective PPARγ agonist and inhibits PTP-1B. Notably, 13jE acts as a partial PPARγ agonist, distinguishing it from full agonists like farglitazar. In vivo studies indicate its potential as a safer alternative to rosiglitazone for treating diabetes due to its reduced hemodilution and hepatotoxic effects.

(-)Menthyl (D)or (L)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Compound Description: These are diastereomeric esters of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid with (-)menthol. They are synthesized to separate the enantiomers of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid via column chromatography. Subsequent hydrolysis of the separated diastereomers yields the optically pure (D)- or (L)-enantiomers of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

Benzyl (D)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (D)-mandelate and Benzyl (L)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (D)-mandelate

Compound Description: These compounds are diastereomeric salts formed by reacting the benzyl ester of racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid with D(-)mandelic acid. These diastereomers are then separated by fractional crystallization to obtain the individual enantiomers of the benzyl ester of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Subsequent hydrolysis yields the optically pure (D)- or (L)-enantiomers of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

3,4-Methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Compound Description: This compound is a "doubly constrained" analog of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid where a cyclopropane ring is fused across positions 3 and 4. This additional ring significantly restricts the conformational freedom of the molecule.

N-[(3S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-formoxyl]-AA1-AA2-Arg(NO2)-OBzl

Compound Description: This compound is a peptide conjugate where the N-terminus is acylated with a derivative of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. AA1 and AA2 represent variable amino acid positions within the peptide sequence. The conjugate exhibits antithrombotic activity and self-assembles into nanoparticles in aqueous solutions.

Phe-Arg-Cys-Arg-Cys-Phe-CONH2 (FRCRCFa)

Compound Description: FRCRCFa is a cyclic hexapeptide containing two phenylalanine residues. Researchers substituted the phenylalanine residues in this peptide with 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid to investigate its effects on the inhibition of the Na+/Ca2+ exchanger in cardiac sarcolemma vesicles.

Hydantoins and Thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-H and Tic-TH)

Compound Description: These are two classes of heterocyclic compounds where 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is incorporated into the heterocyclic scaffold. Tic-H compounds are synthesized by reacting the methyl ester of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid with isocyanates. Tic-TH compounds, on the other hand, are synthesized using isothiocyanates.

Overview

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is an organic compound classified under tetrahydroisoquinolines, which are derivatives of isoquinoline that have been fully hydrogenated. This compound is not naturally occurring but has been identified in human blood samples, indicating exposure to this compound or its derivatives. It plays a role in the human exposome, which encompasses all environmental exposures throughout an individual's life and their impact on health .

Source

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been extensively studied in scientific literature, with numerous articles detailing its synthesis and biological significance. It is recognized as a core structural element in various peptide-based drugs and biologically active compounds .

Classification
  • Chemical Formula: C₁₀H₁₁NO₂
  • Molecular Weight: 177.203 g/mol
  • IUPAC Name: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • CAS Registry Number: Not available
  • Classification: Tetrahydroisoquinolines (organic compounds)
Synthesis Analysis

Methods

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several traditional and modern methods:

  1. Pictet-Spengler Reaction: A classical method for synthesizing tetrahydroisoquinolines by the condensation of tryptamine derivatives with aldehydes or ketones.
  2. Bischler-Napieralski Reaction: This method involves the cyclization of N-acylated amino acids to form tetrahydroisoquinoline derivatives.
  3. Recent Approaches:
    • Diels-Alder Reaction: A cycloaddition reaction that can be used to generate complex structures including tetrahydroisoquinolines.
    • Enyne Metathesis and [2 + 2 + 2] Cycloaddition: These modern synthetic strategies allow for the construction of diverse derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Molecular Structure Analysis

Structure

The molecular structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features a bicyclic framework characteristic of tetrahydroisoquinolines. The carboxylic acid functional group is attached at the 3-position of the isoquinoline ring.

Data

  • SMILES Notation: OC(=O)C1CC2=CC=CC=C2CN1
  • InChI Identifier: InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
  • Monoisotopic Molecular Weight: 177.078978598 g/mol
Chemical Reactions Analysis

Reactions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions:

  • Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
  • Substitution Reactions: The presence of the carboxylic acid group allows for nucleophilic substitution reactions that can yield various derivatives.

These reactions are crucial for developing new compounds with potential biological activities .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Solubility: Typically soluble in polar solvents due to the presence of the carboxylic acid group.
  • Stability: The compound is expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on chromatographic properties are not extensively documented .

Applications

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing various biologically active compounds and peptide-based drugs.
  • Pharmaceutical Development: The compound's structural features make it a candidate for drug design targeting specific biological pathways.

Research continues into its potential therapeutic applications and its role as a precursor in synthesizing more complex molecules .

Introduction to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) represents a structurally unique and pharmacologically significant scaffold within medicinal chemistry. As a conformationally constrained β-amino acid derivative, it features a fused bicyclic system comprising a benzene ring joined to a piperidine-like ring, with a carboxylic acid group at the C3 position. This chiral molecule exists in two enantiomeric forms, (R)- and (S)-, with the (S)-enantiomer demonstrating superior biological activity in numerous therapeutic contexts [8] [10]. Unlike proteinogenic amino acids, Tic is not naturally occurring but serves as a versatile synthetic building block. Its molecular rigidity, combined with the hydrogen-bonding capability of the carboxylic acid group and the basic nitrogen atom, enables diverse interactions with biological targets. These characteristics have cemented Tic's role as a privileged scaffold in drug discovery, particularly for developing therapeutics targeting neurological disorders, metabolic diseases, oncology, and cystic fibrosis [3] [5] [7].

Structural Characteristics and Isosteric Relationships

The Tic scaffold possesses distinctive structural features that underpin its pharmacological relevance. The bicyclic framework enforces conformational rigidity, reducing entropy penalties upon binding to biological targets compared to more flexible linear analogs. The C3 chiral center creates a well-defined three-dimensional orientation of pharmacophoric elements, enabling stereoselective interactions with proteins. The carboxylic acid functionality at C3 provides a site for salt bridge formation or hydrogen bonding, while the nitrogen atom within the piperidine ring (N2 position) can participate in protonation-dependent electrostatic interactions or serve as a point for derivatization [7] [10].

Tic functions as a versatile isostere in drug design, effectively replacing several fundamental structural motifs:

  • Phenylalanine Replacement: The tetrahydroisoquinoline system serves as a constrained analog of phenylalanine, restricting rotation around the Cα-Cβ bond. This preorganization enhances binding affinity for receptors recognizing aromatic amino acids [7].
  • Peptide Backbone Mimicry: Tic derivatives can mimic dipeptide units (e.g., Phe-Gly), where the ring nitrogen and carboxylic acid replicate the peptide bond's carbonyl and amide nitrogen, respectively. This mimicry stabilizes bioactive conformations in peptidomimetic drug design [7].
  • Spatial Probes: The fixed spatial relationship between the aromatic ring, nitrogen atom, and carboxylic acid allows systematic exploration of pharmacophore spacing in structure-activity relationship (SAR) studies. Modifications at C1, N2, or the carboxylic acid group generate diverse vectors for interaction with target proteins [5] [9].

Table 1: Key Structural Descriptors of Tic

Structural FeatureChemical SignificanceBiological Consequence
Bicyclic FrameworkConformational restriction around C3-N2 and C1-C9 bondsReduced entropic penalty upon binding; enhanced target selectivity
C3 Chiral CenterStereogenic carbon with (R) or (S) configuration; (S)-enantiomer often biologically favoredEnables enantioselective interactions with chiral binding pockets
Carboxylic Acid (C11=O)Ionizable group (pKa ~2-3 and ~4-5); hydrogen bond acceptor/donorSalt bridge formation with basic residues; coordination metal ions in catalytic sites
Basic Tertiary Nitrogen (N2)Ionizable center (pKa ~7-9); hydrogen bond acceptor; site for alkylation/acylationElectrostatic interactions; protonation state-dependent activity
Aromatic RingHydrophobic surface; π-π stacking capability; sites for electrophilic substitutionHydrophobic pocket binding; stacking with aromatic residues (His, Phe, Tyr)

Historical Development of Tic in Organic and Medicinal Chemistry

The exploration of Tic chemistry commenced in the mid-20th century with fundamental investigations into its synthesis and stereochemistry. Early synthetic routes relied on classical methods such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler condensation of dopamine with glyoxylic acid derivatives [7] [9]. These methods often suffered from moderate yields, racemization issues, or limited functional group tolerance. A significant advancement emerged with the development of asymmetric synthesis techniques, enabling the production of enantiomerically pure (R)- and (S)-Tic. Resolution methods utilizing chiral auxiliaries or enzymatic separation became crucial for obtaining optically active material for pharmacological studies [8] [10].

The late 20th century witnessed the deliberate incorporation of Tic into peptide analogs and small molecule therapeutics. Its constrained structure proved particularly valuable in designing metabolically stable peptide mimetics resistant to enzymatic degradation. The 1990s and early 2000s marked a turning point with the identification of Tic derivatives as ligands for diverse biological targets. A landmark study in 2005 documented the discovery of Tic-based diamides acting as potent correctors of mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein function, achieving sub-10 nM potency in cellular chloride transport assays and representing a 30-fold improvement over initial leads [1]. Concurrently, Tic derivatives were explored as modulators of central nervous system targets, exploiting their structural resemblance to endogenous neurotransmitters [9]. The scaffold's versatility was further demonstrated by its application in organometallic chemistry for synthesizing chiral ligands used in enantioselective catalysis, highlighting its utility beyond direct pharmacology [7].

Table 2: Historical Milestones in Tic Chemistry and Pharmacology

Time PeriodKey DevelopmentSignificance
Mid-20th CenturyInitial synthetic approaches (Bischler-Napieralski, Pictet-Spengler) establishedProvided access to the core scaffold for preliminary biological screening
1980s-1990sDevelopment of asymmetric synthesis and resolution methodsEnabled production of enantiopure (R)- and (S)-Tic for stereoselective pharmacology studies
2005Discovery of Tic diamides as potent CFTR correctors (EC₅₀ < 10 nM) [1]Validated Tic for cystic fibrosis drug discovery; demonstrated significant potency improvements
2011Identification of (S)-Tic derivatives as dual PPARγ agonists and PTP-1B inhibitors for diabetes [5]Showcased Tic's potential in multi-target therapies for metabolic disorders
2022Design of Tic-based PD-1/PD-L1 checkpoint inhibitors (e.g., (1S,3S)-4e, IC₅₀ = 21.4 nM) [3]Expanded Tic applications into oncology and immunotherapy

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for multiple, unrelated biological targets through systematic structural modification. Tic exemplifies this concept through its proven adaptability across diverse therapeutic areas and target classes. Its privileged status arises from an optimal combination of rigidity, functional group display, three-dimensionality, and synthetic tractability [3] [5] [7].

Several key attributes contribute to Tic's versatility:

  • Target Plasticity: The Tic core interacts effectively with proteins possessing structurally diverse binding sites. This adaptability stems from its ability to engage in multiple interaction types (ionic, hydrophobic, hydrogen bonding) and its tolerance for extensive substitution without loss of scaffold integrity. For instance, modifications at the N2 position (diamides) yielded CFTR modulators [1], while C1-substituted derivatives produced potent PD-1/PD-L1 inhibitors [3].
  • Stereochemical Leverage: The chiral C3 center allows precise spatial orientation of appended pharmacophores. This stereodependence is crucial for target engagement, as evidenced by the significantly higher potency of (S)-configured derivatives as PPARγ agonists compared to their (R)-counterparts [5]. The stereochemistry dictates the presentation of the carboxylic acid and the spatial relationship of C1 and N2 substituents to the aromatic plane.
  • Robust SAR Development: Systematic modifications generate interpretable structure-activity relationships. For example, in developing PD-1/PD-L1 inhibitors, attaching 5-cyano-3-pyridinyl or 3-cyanophenyl groups at the C1 position of the Tic ring dramatically improved activity (IC₅₀ = 21.4 nM for (1S,3S)-4e) compared to direct N2-attachment (IC₅₀ = 329 nM for (S)-1e) [3]. Similarly, extending the carboxylic acid into diamides enhanced CFTR correction potency by over 30-fold [1].

Table 3: Therapeutic Applications of Tic Derivatives Highlighting Its Privileged Scaffold Status

Therapeutic AreaBiological TargetExemplary Tic DerivativeKey ActivityReference
Cystic FibrosisMutant CFTR Chloride Channel1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid diamidesEC₅₀ < 10 nM (chloride transport assay) [1]
Oncology/ImmunotherapyPD-1/PD-L1 Protein-Protein Interaction(1S,3S)-1-(5-Cyano-3-pyridinyl)-THIQ-3-carboxylic acid (LH1388)IC₅₀ = 21.4 nM (HTRF FRET assay) [3]
DiabetesPPARγ / PTP-1B(S)-2-[(2E,4E)-Hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}ethoxy)-TicPPARγ EC₅₀ = 0.03 μM; PTP-1B IC₅₀ = 1.18 μM [5]
CatalysisTransition Metal Coordination Complexes2,6-bis[((3S)-3-(Methoxycarbonyl)-Tic-2-yl)carbonyl]pyridine-Co³⁺Enantioselective nitroaldol reaction (61.7% ee) [7]

Tic's scaffold privilege extends beyond these specific examples. Its presence in coordination chemistry as a ligand for transition metals (e.g., Cu²⁺, Co²⁺, Co³⁺, Fe³⁺) enables applications in enantioselective catalysis. Complexes formed with these metals can catalyze reactions like the nitroaldol (Henry) addition with significant enantiomeric excess (up to 61.7% ee), demonstrating the scaffold's versatility beyond direct receptor modulation [7]. This multi-target engagement capability, combined with proven success in generating potent, drug-like molecules across distinct target classes, solidifies Tic's standing as a privileged structural motif in modern medicinal chemistry and drug discovery. The continuous emergence of novel Tic-based therapeutics targeting an expanding array of diseases underscores its enduring value and future potential [1] [3] [5].

Properties

CAS Number

67123-97-1

Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N

SMILES

C1C(NCC2=CC=CC=C21)C(=O)O

Synonyms

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (+-)-isomer
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-isomer
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, hydrochloride
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, hydrochloride, (S)-isomer
tetrahydro-3-isoquinoline carboxylic acid
Tic-AA

Canonical SMILES

C1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.